2,5-Difluoroanisole
Overview
Description
It is a clear, colorless liquid at room temperature and is primarily used as a building block in organic synthesis . The compound is characterized by the presence of two fluorine atoms and one methoxy group attached to a benzene ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2,5-Difluoroanisole are currently unknown .
Mode of Action
It’s known that anisole derivatives can interact with biological targets in various ways, potentially influencing cellular processes .
Pharmacokinetics
Its physical properties such as its molecular weight (14412) and its liquid state at ambient temperature suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability under pyrolysis conditions suggests that it may be resistant to degradation under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluoroanisole can be synthesized through various methods. One common approach involves the fluorination of anisole derivatives. For instance, the reaction of 2,5-difluorophenol with dimethyl sulfate in the presence of a base can yield this compound . Another method involves the direct fluorination of anisole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale fluorination processes. These processes often involve the use of specialized fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form difluorobenzene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, temperatures around 100°C.
Reduction: Lithium aluminum hydride, ether as solvent, temperatures around 0°C to room temperature.
Major Products:
Substitution: Formation of various substituted anisole derivatives.
Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.
Reduction: Formation of difluorobenzene.
Scientific Research Applications
2,5-Difluoroanisole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3,5,6-Tetrafluoroanisole: This compound has four fluorine atoms attached to the benzene ring, making it more reactive in substitution reactions compared to 2,5-difluoroanisole.
4-Bromo-2,5-difluoroanisole: The presence of a bromine atom in this compound increases its reactivity in nucleophilic substitution reactions.
2,6-Difluoroanisole: This compound has fluorine atoms at different positions on the benzene ring, leading to different reactivity and applications.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
1,4-difluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMAQLYMUKZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369318 | |
Record name | 2,5-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75626-17-4 | |
Record name | 1,4-Difluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75626-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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